REACTION_SMILES
|
[CH2:20]=[O:21].[CH3:1][O:2][C:3]([CH3:4])=[O:5].[CH3:22][OH:23].[NH2:6][c:7]1[cH:8][o:9][cH:10][c:11]2[n:12][c:13]3[cH:14][cH:15][cH:16][cH:17][c:18]3[c:19]1-2>>[CH3:1][O:2][C:3]([CH3:4])=[O:5].[c:7]1([O:21][CH3:20])[cH:8][o:9][cH:10][c:11]2[n:12][c:13]3[cH:14][cH:15][cH:16][cH:17][c:18]3[c:19]1-2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
Nc1cocc2nc3ccccc3c1-2
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cocc2nc3ccccc3c1-2
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cocc2nc3ccccc3c1-2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:20]=[O:21].[CH3:1][O:2][C:3]([CH3:4])=[O:5].[CH3:22][OH:23].[NH2:6][c:7]1[cH:8][o:9][cH:10][c:11]2[n:12][c:13]3[cH:14][cH:15][cH:16][cH:17][c:18]3[c:19]1-2>>[CH3:1][O:2][C:3]([CH3:4])=[O:5].[c:7]1([O:21][CH3:20])[cH:8][o:9][cH:10][c:11]2[n:12][c:13]3[cH:14][cH:15][cH:16][cH:17][c:18]3[c:19]1-2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
Nc1cocc2nc3ccccc3c1-2
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cocc2nc3ccccc3c1-2
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cocc2nc3ccccc3c1-2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:20]=[O:21].[CH3:1][O:2][C:3]([CH3:4])=[O:5].[CH3:22][OH:23].[NH2:6][c:7]1[cH:8][o:9][cH:10][c:11]2[n:12][c:13]3[cH:14][cH:15][cH:16][cH:17][c:18]3[c:19]1-2>>[CH3:1][O:2][C:3]([CH3:4])=[O:5].[c:7]1([O:21][CH3:20])[cH:8][o:9][cH:10][c:11]2[n:12][c:13]3[cH:14][cH:15][cH:16][cH:17][c:18]3[c:19]1-2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
Nc1cocc2nc3ccccc3c1-2
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cocc2nc3ccccc3c1-2
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cocc2nc3ccccc3c1-2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |